Boc-Ser(Tos)-OMe
Description
Established Synthetic Pathways for the Chemical Compound
Solution-phase synthesis remains a robust and versatile method for preparing protected amino acids like this compound, offering advantages in scalability and purification of intermediates. The general strategy involves the sequential protection of the functional groups of a serine precursor. In a typical solution-phase approach, the starting material is often a partially protected serine derivative, which then undergoes further protection steps in an organic solvent.
A common pathway involves the N-protection of O-tosyl-L-serine methyl ester (Tos-Ser-OMe). The reaction introduces the Boc group onto the free amine. This transformation is typically achieved by treating the precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The base facilitates the nucleophilic attack of the amine on the Boc anhydride. numberanalytics.com The reaction mixture is stirred for a specified period until completion, followed by a standard aqueous work-up and purification, often involving crystallization, to yield the pure product. uminho.pt The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). uminho.ptuminho.pt
While this compound itself is typically prepared in solution, its utility is most prominent in Solid-Phase Peptide Synthesis (SPPS). In SPPS, an amino acid chain is assembled sequentially while anchored to an insoluble polymer support (resin). iris-biotech.de The use of orthogonally protected amino acids is fundamental to this technique. peptide.com Orthogonal protecting groups can be removed under different chemical conditions, allowing for selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protecting groups or the resin linkage. iris-biotech.de
In the context of Boc-based SPPS, the Nα-Boc group is used for temporary protection and is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA). nih.gov Side-chain protecting groups, such as the tosyl group on the serine hydroxyl, are designed to be stable to these conditions but are cleaved at the end of the synthesis, typically using strong acids like anhydrous hydrogen fluoride (B91410) (HF). peptide.comnih.gov The use of side-chain protection on serine is crucial to prevent undesired side reactions, such as O-acylation or the formation of bis-serine derivatives during peptide coupling steps. nih.gov
Precursor Chemistry and Derivatization Strategies (e.g., from Tos-Ser-OMe)
The most direct precursor for the synthesis of this compound is O-tosyl-L-serine methyl ester (Tos-Ser-OMe). This precursor already contains the desired tosyl protection on the side-chain hydroxyl group and the methyl ester at the carboxyl terminus. The synthetic task is thus reduced to the selective protection of the α-amino group.
The derivatization is an N-acylation reaction. A highly efficient procedure involves dissolving the precursor, Tos-Ser-OMe, in a dry aprotic solvent such as acetonitrile (B52724). uminho.pt A catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP), is added, followed by the Boc-protecting agent, di-tert-butyl dicarbonate (Boc₂O). uminho.ptuminho.pt The reaction proceeds via a multi-step mechanism where the Boc group is first introduced onto the amine, which can be followed by further reaction at the hydroxyl group and subsequent elimination to form dehydroamino acid derivatives under certain conditions. uminho.pt However, for the synthesis of this compound, the conditions are controlled to favor simple N-protection.
A representative experimental procedure is outlined below:
| Step | Action | Purpose |
| 1 | Dissolve Tos-Ser-OMe in dry acetonitrile. | Provide an inert reaction medium. |
| 2 | Add DMAP (catalytic amount). | Catalyze the acylation of the amine. |
| 3 | Add di-tert-butyl dicarbonate (Boc₂O). | Introduce the Boc protecting group. |
| 4 | Stir at room temperature for an extended period (e.g., 12 hours). | Allow the reaction to proceed to completion. |
| 5 | Perform aqueous work-up (wash with KHSO₄, NaHCO₃, brine). | Remove unreacted reagents and byproducts. |
| 6 | Dry the organic phase and crystallize. | Isolate and purify the final product. |
This method has been reported to produce the desired this compound in very high yields, approaching 99%. uminho.pt
Optimization of Reaction Conditions for Synthesis Efficiency and Yield
Optimizing reaction conditions is critical for maximizing yield, minimizing side reactions, and ensuring the economic viability of the synthesis. For the Boc-protection of Tos-Ser-OMe, several factors can be fine-tuned. numberanalytics.com
Choice of Base and Solvent : The selection of the base and solvent system can significantly impact reaction efficiency. While DMAP is a highly effective catalyst, other non-nucleophilic bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used. numberanalytics.com The solvent should be inert to the reaction conditions and capable of dissolving the starting materials; acetonitrile and dichloromethane are common choices. numberanalytics.comuminho.pt
Reagent Stoichiometry : The molar ratio of the reagents is crucial. An excess of the Boc-anhydride is often used to drive the reaction to completion. uminho.pt However, a large excess can complicate purification, necessitating a careful balance.
Temperature and Reaction Time : Most Boc-protection reactions are carried out at room temperature. numberanalytics.comuminho.pt Lowering the temperature can sometimes improve selectivity and reduce side reactions, while slightly elevated temperatures may be used to accelerate the reaction, though this risks increased epimerization. google.com Reaction time must be sufficient for completion, which can be monitored by TLC or HPLC. uminho.pt
The table below summarizes key parameters and their typical ranges for optimizing the synthesis.
| Parameter | Condition/Reagent | Rationale for Optimization |
| Solvent | Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF) | Affects solubility and reaction rates. numberanalytics.com |
| Base/Catalyst | DMAP, Triethylamine (TEA) | DMAP is highly efficient for sterically unhindered amines. numberanalytics.comuminho.pt |
| Temperature | 0°C to Room Temperature | Lower temperatures can minimize side reactions and preserve stereochemical integrity. numberanalytics.comgoogle.com |
| Reaction Time | 12-36 hours | Monitored by TLC/HPLC to ensure completion without product degradation. uminho.ptuminho.pt |
Stereochemical Control and Purity in the Synthesis of Chiral Serine Derivatives
Maintaining the stereochemical integrity of the chiral center (the α-carbon) is of utmost importance in the synthesis of amino acid derivatives for applications in peptide and pharmaceutical chemistry. nih.gov The starting material, L-serine, provides the initial stereochemistry, which must be preserved throughout the synthetic sequence.
During the Boc-protection step, the use of mild reaction conditions, such as ambient temperature and non-harsh bases, helps prevent racemization of the α-carbon. mdpi.com The mechanism of Boc-protection does not typically involve the cleavage of bonds at the stereocenter, making it a relatively safe procedure in terms of stereochemical retention.
However, purity can be compromised by side reactions. In syntheses involving serine derivatives, β-elimination is a potential side reaction, leading to the formation of dehydroalanine (B155165) derivatives. The tosyl group is a good leaving group, and under basic conditions, elimination can be promoted. Careful control of the base concentration and temperature is necessary to suppress this pathway. uminho.pt
The final purity of Nα-protected amino acids is critical. High-purity building blocks, often exceeding 99% by RP-HPLC, are essential for the successful synthesis of long peptides, as the accumulation of small impurities over many coupling cycles can lead to a complex mixture of final products that is difficult to purify. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H23NO7S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO7S/c1-11-6-8-12(9-7-11)25(20,21)23-10-13(14(18)22-5)17-15(19)24-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19) |
InChI Key |
VVBLIPVUGGNLGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Protecting Group Chemistry of Boc Ser Tos Ome
Analysis of the p-Toluenesulfonate (Tos) Protecting Group
Stability and Reactivity Considerations of the Tosyl Ester
The tosyl group, which forms a tosyl ester with the side-chain hydroxyl group of serine in Boc-Ser(Tos)-OMe, exhibits specific stability and reactivity characteristics that are critical to its function in peptide synthesis.
Stability:
The tosyl group is known for its considerable stability under various conditions encountered during peptide synthesis. It is stable under the acidic conditions required for the removal of the N-terminal Boc protecting group. peptide.com This allows for the selective deprotection of the alpha-amino group without affecting the side-chain protection. Furthermore, it is generally stable to many reagents used in peptide coupling reactions. However, its stability is not absolute.
Reactivity:
While stable under many conditions, the tosyl group is a good leaving group, which means it can be displaced by nucleophiles. This reactivity can be both an advantage and a disadvantage. In some synthetic strategies, the tosyl group can be intentionally displaced by a nucleophile to introduce a different functional group at the serine side chain.
However, this reactivity also presents a potential for side reactions. Strong nucleophiles or prolonged exposure to basic conditions can lead to the cleavage of the tosyl group or other unwanted reactions. For instance, under certain basic conditions, there is a risk of β-elimination, leading to the formation of a dehydroalanine (B155165) residue. Therefore, careful control of reaction conditions is necessary when working with tosyl-protected serine derivatives.
The removal of the tosyl group is typically achieved under more stringent conditions than those used for Boc deprotection. Strong reducing agents or harsh acidic conditions like hydrogen fluoride (B91410) (HF) are often required for its cleavage. peptide.com
Orthogonal Protection Strategies and Their Applications in Complex Systems
The concept of orthogonal protection is a cornerstone of modern peptide synthesis, enabling the selective removal of one type of protecting group in the presence of others. iris-biotech.dethieme-connect.de This strategy is crucial for the synthesis of complex peptides, such as those with multiple side-chain functionalities or those that require modification after initial peptide chain assembly.
The protecting group combination in this compound is a classic example of an orthogonal system. The Boc group is acid-labile, meaning it can be removed with acids like trifluoroacetic acid (TFA), while the tosyl group is stable to these conditions but can be cleaved by stronger acids like hydrogen fluoride (HF) or by nucleophilic attack. organic-chemistry.orgpeptide.com This differential reactivity allows for a two-dimensional protection scheme.
Application in Complex Systems:
In the synthesis of a complex peptide, different amino acids will have their side chains protected by groups that are stable to the conditions used for Nα-deprotection but can be removed at a later stage. For instance, in a Boc-based solid-phase peptide synthesis (SPPS), the N-terminal Boc group is removed at each cycle, while the side-chain protecting groups, such as the tosyl group on serine, remain intact. iris-biotech.de
This orthogonality allows for:
Sequential Peptide Elongation: The peptide chain can be built one amino acid at a time without affecting the side chains of the already incorporated residues.
Protected Peptide Fragments: It is possible to synthesize a fully protected peptide fragment, cleave it from the resin support while keeping the side-chain protecting groups, and then use this fragment in a subsequent condensation reaction to build a larger peptide. peptide.com
On-Resin Cyclization: For the synthesis of cyclic peptides, an orthogonal protecting group on a side chain can be selectively removed while the peptide is still attached to the resin, allowing for the formation of a cyclic structure.
The table below illustrates the orthogonality of common protecting groups used in Boc-based peptide synthesis:
| Protecting Group | Functionality Protected | Cleavage Conditions | Orthogonal To |
| Boc | α-Amino | Mild Acid (e.g., TFA) | Tos, Bzl |
| Tos | Serine Side Chain | Strong Acid (e.g., HF), Nucleophiles | Boc |
| Bzl | Serine/Threonine/Aspartic Acid/Glutamic Acid Side Chains | Strong Acid (e.g., HF), Hydrogenolysis | Boc |
This strategic use of orthogonal protecting groups provides the necessary control and flexibility to synthesize complex and modified peptides.
Advanced Research into Novel Protecting Group Development for Serine
While traditional protecting groups like the tosyl and benzyl (B1604629) ethers have been instrumental in peptide synthesis, the pursuit of more efficient and versatile synthetic methodologies continues to drive research into the development of novel protecting groups for the serine side chain. The primary goals of this research are to enhance orthogonality, improve cleavage conditions, and minimize side reactions.
Recent research has explored a variety of new protecting groups with unique cleavage mechanisms. For example, the propargyloxycarbonyl (Poc) group has been investigated as a protecting group for the hydroxyl groups of serine, threonine, and tyrosine. researchgate.net The Poc group is stable to common acidic and basic reagents used in peptide synthesis but can be selectively removed using tetrathiomolybdate, a reagent that does not affect other common protecting groups like Boc, Fmoc, Cbz, and various esters. researchgate.net This provides an additional layer of orthogonality for complex peptide synthesis.
Another area of investigation involves the use of silyl-based protecting groups. These groups can offer milder cleavage conditions, often using fluoride-based reagents, which can be advantageous for sensitive peptides.
Furthermore, research into "safety-catch" linkers and protecting groups is ongoing. iris-biotech.de These groups are stable under a wide range of conditions but can be "activated" by a specific chemical transformation, allowing for their subsequent cleavage under mild conditions. This approach offers enhanced control over the deprotection step.
The development of novel protecting groups is often driven by the need to synthesize increasingly complex and modified peptides, such as those containing post-translational modifications or non-natural amino acids. For instance, the development of protecting groups that are labile to enzymatic cleavage or photolysis represents a frontier in creating highly specific and bio-orthogonal deprotection strategies.
The table below summarizes some of the advanced and novel protecting groups for serine:
| Protecting Group | Cleavage Conditions | Key Advantages |
| Propargyloxycarbonyl (Poc) | Tetrathiomolybdate | Orthogonal to many standard protecting groups. researchgate.net |
| Silyl Ethers (e.g., TBDMS) | Fluoride ions (e.g., TBAF) | Mild cleavage conditions. |
| Photolabile Groups | UV Light | High spatial and temporal control of deprotection. |
| Enzyme-Labile Groups | Specific Enzymes | High selectivity and biocompatibility. |
This continuous innovation in protecting group chemistry is essential for advancing the field of peptide and protein synthesis, enabling the creation of novel biomolecules with diverse applications in medicine and biotechnology.
Chemical Transformations and Reaction Mechanisms Involving Boc Ser Tos Ome
Reaction Pathways for Serine Side Chain Functionalization
The tosyl group in Boc-Ser(Tos)-OMe renders the β-carbon of the serine residue electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functionalities at this position, extending beyond the naturally occurring amino acids. While β-elimination to form dehydroalanine (B155165) is a prominent reaction pathway, various nucleophilic substitution reactions provide access to a plethora of β-substituted alanine (B10760859) derivatives.
The strategic functionalization of the serine side chain via this compound serves as a gateway to synthesizing non-proteinogenic amino acids, which are crucial components in the development of peptidomimetics, therapeutic peptides, and molecular probes. For instance, the displacement of the tosylate by sulfur nucleophiles is a key step in the synthesis of lanthionine (B1674491), a non-proteinogenic amino acid found in some antimicrobial peptides. google.comnih.gov Similarly, reaction with other nucleophiles can introduce alkyl, aryl, or other heteroatomic groups, thereby creating a diverse library of unnatural amino acids for incorporation into peptides.
Mechanisms of β-Elimination Reactions to Form Dehydroamino Acid Derivatives
One of the most significant reactions of this compound is the base-mediated β-elimination to form the corresponding dehydroalanine derivative. Dehydroamino acids are valuable building blocks in organic synthesis, serving as precursors for the synthesis of various chiral amino acids and as components of biologically active peptides.
The mechanism of this elimination reaction typically proceeds through an E2 (elimination, bimolecular) pathway. A base abstracts the proton on the α-carbon, followed by the concerted elimination of the tosylate group from the β-carbon, leading to the formation of a carbon-carbon double bond. The general scheme for this transformation is depicted below:
Scheme 1: Base-Mediated β-Elimination of this compound
The synthesis of α,β-didehydroamino acids, such as dehydroalanine, from this compound is a well-established transformation. The reaction is typically carried out in the presence of a base, with the choice of base and reaction conditions influencing the yield and purity of the product. Common bases employed for this purpose include organic amines like triethylamine (B128534) (Et3N) and 1,8-diazabicycloundec-7-ene (DBU), as well as inorganic bases like potassium carbonate.
In the context of this compound, the formation of the dehydroalanine derivative does not involve the creation of a new stereocenter at the α- or β-carbon, as a double bond is formed. Therefore, the issue of stereoselectivity in this specific transformation is not a primary concern. However, the resulting dehydroalanine derivative can subsequently be used in stereoselective reactions, such as asymmetric hydrogenation, to produce chiral amino acids with high enantiomeric purity.
The competition between elimination (E2) and substitution (SN2) reactions is a fundamental concept in organic chemistry and is highly relevant to the reactivity of this compound. Several factors dictate which pathway is favored:
Nature of the Nucleophile/Base: Strong, sterically hindered bases favor elimination, as they can more readily abstract the α-proton without attacking the sterically accessible β-carbon. Conversely, strong, non-hindered nucleophiles tend to favor substitution.
Reaction Temperature: Higher temperatures generally favor elimination over substitution. Elimination reactions have a higher activation energy and benefit more from increased thermal energy.
Solvent: Polar aprotic solvents can favor SN2 reactions, while solvents that are less polar or can stabilize the transition state of the elimination reaction may favor the E2 pathway.
Steric Hindrance: Increased steric hindrance around the electrophilic β-carbon can disfavor the SN2 pathway, making elimination more likely.
Table 1: Factors Influencing Elimination vs. Substitution in this compound
| Factor | Favors Elimination (E2) | Favors Substitution (SN2) |
| Reagent | Strong, sterically hindered base (e.g., DBU, t-BuOK) | Strong, non-hindered nucleophile (e.g., CN-, N3-, RS-) |
| Temperature | High | Low |
| Solvent | Less polar solvents | Polar aprotic solvents (e.g., DMF, DMSO) |
| Substrate | Increased steric hindrance at the β-carbon (less relevant for serine) | Less steric hindrance at the β-carbon |
Nucleophilic Substitution Reactions at the Tosyl-Activated Position
The tosyl group in this compound serves as an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups at the β-position of the serine residue. These reactions typically proceed via an SN2 mechanism, involving a backside attack by the nucleophile on the β-carbon, leading to inversion of configuration if the starting material were chiral at that position (which is not the case for serine itself).
A variety of nucleophiles can be employed in these reactions, leading to the synthesis of diverse β-substituted alanine derivatives. Some examples include:
Thiols: Reaction with thiols or their corresponding thiolates leads to the formation of thioethers. This reaction is fundamental in the synthesis of lanthionine and its derivatives.
Azides: The azide (B81097) ion (N3-) is an excellent nucleophile and reacts with this compound to produce β-azidoalanine derivatives. masterorganicchemistry.com These can be subsequently reduced to form β-aminoalanine.
Cyanide: Cyanide (CN-) can act as a nucleophile to introduce a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. youtube.comyoutube.com
Organocuprates: Gilman reagents (organocuprates) can be used to form new carbon-carbon bonds by displacing the tosylate group. masterorganicchemistry.comyoutube.comyoutube.com
Table 2: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Product |
| R-SH (Thiol) | Boc-NH-CH(CH2-SR)-COOMe |
| NaN3 (Sodium Azide) | Boc-NH-CH(CH2-N3)-COOMe |
| KCN (Potassium Cyanide) | Boc-NH-CH(CH2-CN)-COOMe |
| R2CuLi (Gilman Reagent) | Boc-NH-CH(CH2-R)-COOMe |
Amide Bond Formation and Coupling Chemistry in Peptide Elongation
This compound can be utilized in peptide synthesis, where the methyl ester serves as the C-terminal protecting group. The N-terminal Boc group can be removed under acidic conditions, and the resulting free amine can be coupled with another N-protected amino acid to elongate the peptide chain. The tosyl group on the side chain must be compatible with the coupling conditions or be strategically used in subsequent modifications.
The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid. This is achieved using a variety of coupling reagents. The compatibility of these reagents with this compound is crucial to avoid unwanted side reactions, such as premature elimination of the tosyl group or reactions with the coupling agent itself.
Several classes of coupling reagents are commonly used in peptide synthesis:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. bachem.com When used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), they can efficiently form peptide bonds with minimal racemization.
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling reagents. peptide.comluxembourg-bio.com They are known for rapid coupling times and suppression of side reactions. luxembourg-bio.com
Aminium/Uronium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are also very popular due to their high efficiency and the formation of stable active esters. peptide.comactivotec.com
In general, the coupling reactions are carried out in the presence of a tertiary amine base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the protonated amine of the amino acid being coupled. The choice of coupling reagent and base must be carefully considered to minimize side reactions, particularly the β-elimination of the tosyl group from the serine side chain, which can be promoted by the basic conditions. Milder bases or careful control of stoichiometry and reaction time may be necessary to ensure the desired peptide bond formation without compromising the integrity of the tosylated serine residue.
Table 3: Common Coupling Reagents and their Compatibility Considerations with this compound
| Coupling Reagent | Class | Key Features | Compatibility Considerations |
| DCC/HOBt | Carbodiimide | Cost-effective, efficient with HOBt to reduce racemization. | The basic conditions required for coupling can potentially induce β-elimination of the tosyl group. |
| BOP | Phosphonium Salt | High coupling efficiency, minimal racemization. | Basic conditions can promote β-elimination. Byproducts can be toxic. |
| PyBOP | Phosphonium Salt | Similar efficiency to BOP with less hazardous byproducts. luxembourg-bio.com Rapid reaction times. | Basic conditions can promote β-elimination. |
| HBTU | Aminium/Uronium Salt | Very efficient, fast reactions, low racemization. activotec.com | Excess reagent can lead to guanidinylation of the free amine. Basic conditions can promote β-elimination. |
| HATU | Aminium/Uronium Salt | Similar to HBTU but with a 7-azabenzotriazole core, leading to faster reactions and less racemization. | Basic conditions can promote β-elimination. |
Investigations into Racemization Suppression during Coupling of this compound
The racemization of amino acid residues during peptide bond formation is a critical aspect of peptide chemistry, as the biological activity of peptides is highly dependent on their stereochemical integrity. While extensive research has been conducted on the racemization of various protected amino acids, specific studies focusing exclusively on the suppression of racemization during the coupling of this compound are not extensively detailed in the currently available scientific literature.
General principles of peptide chemistry indicate that the O-tosyl group on the serine side chain is a strong electron-withdrawing group. This characteristic can increase the acidity of the α-proton of the serine residue, potentially making it more susceptible to epimerization under the basic conditions often employed during the coupling step of peptide synthesis. The mechanism of racemization typically involves the formation of an oxazolone (B7731731) intermediate or direct enolization, both of which lead to a loss of chirality at the α-carbon.
In the context of Boc-protected amino acids, the urethane-type protecting group is known to generally suppress racemization compared to other N-protecting groups. However, the specific influence of the O-tosyl group in this compound on the rate and extent of racemization during coupling reactions has not been the subject of detailed, comparative investigations that would yield specific data tables.
Studies on other serine derivatives, such as Fmoc-Ser(tBu)-OH, have shown that the degree of racemization is highly dependent on the coupling reagent and the base used. For example, negligible racemization was observed for Fmoc-L-Ser(tBu)-OH except when HATU was used as the coupling reagent in the presence of N-methylmorpholine (NMM). nih.gov Such findings highlight the importance of carefully selecting coupling reagents and conditions to maintain stereochemical purity. However, direct extrapolation of these results to this compound is not scientifically rigorous without specific experimental validation.
Similarly, research on other tosyl-protected amino acid derivatives, like Boc-His(Tos)-OH, has explored racemization. For instance, a comparative study showed that Boc-His(Tos) could be coupled with less racemization using the BOP reagent compared to DCC, especially when the amount of diisopropylethylamine (DIEA) was minimized. nih.gov This suggests that both the coupling reagent and the amount of base are critical factors in controlling racemization for tosyl-protected amino acids.
Despite these related studies, there is a notable absence of specific research findings and data tables detailing investigations into racemization suppression for this compound. Therefore, a definitive, data-driven account of this specific chemical transformation cannot be provided at this time. Further experimental studies would be required to elucidate the precise behavior of this compound under various coupling conditions and to establish optimized protocols for minimizing racemization.
Advanced Applications and Derivatization Strategies of Boc Ser Tos Ome
Role in Complex Peptide Synthesis Methodologies
Boc-Ser(Tos)-OMe is a valuable reagent in sophisticated peptide synthesis strategies, owing to the specific reactivity and stability profiles of its protecting groups. The tosyl group on the serine side chain is not merely a placeholder; it is a key functional group that can be exploited for further chemical transformations.
Application in Solid-Phase Peptide Synthesis (SPPS) Protocols
This compound is primarily suited for the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy of Solid-Phase Peptide Synthesis (SPPS). iris-biotech.de In this approach, the N-terminal α-amino group is protected by the acid-sensitive Boc group, which is removed at each cycle using an acid like trifluoroacetic acid (TFA). researchgate.net The side chains of amino acids are protected by groups, such as benzyl (B1604629) (Bzl) ethers for serine and threonine, which are stable to TFA but are cleaved by strong acids like hydrofluoric acid (HF) during the final step of cleaving the completed peptide from the resin support. iris-biotech.depeptide.compeptide.com
The tosyl (Tos) group on the serine side chain of this compound functions similarly to a benzyl group in terms of stability under the standard Boc-SPPS deprotection conditions. peptide.com It is stable to the repetitive TFA treatments required to remove the N-terminal Boc group. researchgate.net The tosyl group is typically removed during the final cleavage from the resin with strong acids like HF or trifluoromethanesulfonic acid (TFMSA). peptide.com This stability makes this compound and related tosyl-protected derivatives, such as Boc-Arg(Tos)-OH, compatible with the classical Boc-SPPS workflow. iris-biotech.detu-darmstadt.de The use of such derivatives allows for the stepwise assembly of peptide chains on a solid support, where the serine residue is securely protected until the final deprotection stage. thieme-connect.de
Utilization in Segment and Fragment Condensation Approaches
Segment or fragment condensation is a powerful strategy for synthesizing large peptides and small proteins. thieme-connect.degoogle.com This method involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution or on a solid support. peptide.comucl.ac.uk This approach can improve solubility and purification efficiency compared to the stepwise synthesis of very long chains. thieme-connect.de
This compound can be incorporated into a peptide fragment intended for use in a segment condensation strategy. A di- or tripeptide containing Boc-Ser(Tos)-... can be synthesized and purified, and its C-terminal methyl ester can be saponified to the free carboxylic acid. This protected fragment can then be coupled to the N-terminus of another peptide fragment. The tosyl group on the serine side chain remains intact during these coupling steps and subsequent N-terminal Boc deprotection of the growing chain. wiley-vch.de Its stability ensures that the serine hydroxyl group does not interfere with the coupling chemistry. The use of protected fragments helps to minimize side reactions and allows for purification at intermediate stages, which is crucial for the synthesis of complex targets. thieme-connect.de
Synthesis of Peptidomimetics and Conformationally Constrained Peptides
Peptidomimetics and conformationally constrained peptides are designed to have improved properties such as enhanced stability, bioavailability, and receptor selectivity. explorationpub.comgoogle.com The introduction of non-natural amino acids or rigid structural elements is a key strategy in their design. rsc.org this compound is not just a protected serine but also a precursor to α,β-didehydroamino acids, which are pivotal in creating these modified peptides. uminho.ptuminho.pt
By treating a dipeptide containing a Boc-Ser(Tos)-... residue with a base, a β-elimination reaction can be induced to form a dehydroalanine (B155165) (∆Ala) residue within the peptide sequence. uminho.pt Dehydroamino acids introduce conformational rigidity due to the Cα=Cβ double bond, restricting the peptide backbone's flexibility. explorationpub.com These unsaturated residues are also excellent Michael acceptors, allowing for the subsequent addition of various nucleophiles to introduce further diversity and create unique side chains not found in natural amino acids. This two-step process—incorporation of the serine derivative followed by elimination—provides a route to peptides with constrained conformations and novel functionalities. psu.edunih.gov
Precursor for Non-Natural and Conformationally Restricted Amino Acid Synthesis
The true synthetic versatility of this compound lies in its use as a starting material for non-natural amino acids. The tosyl group is an excellent leaving group, facilitating elimination and substitution reactions to create a variety of novel amino acid structures. uminho.pt
Synthesis of α- and β-Substituted Alanine (B10760859) Derivatives
This compound is a precursor to N-(tert-butoxycarbonyl)-N-(p-tolylsulfonyl)-α,β-didehydroalanine methyl ester [Tos(Boc)-∆Ala-OMe]. uminho.pt This dehydroalanine derivative is a highly effective Michael acceptor. It readily reacts with a wide range of nucleophiles, including nitrogen heterocycles, thiols, and amines, under mild conditions. uminho.ptpsu.edu This Michael addition occurs at the β-carbon, leading to the synthesis of a diverse array of β-substituted alanine derivatives. psu.edu For example, reaction with pyrazole (B372694) or 1,2,4-triazole (B32235) yields the corresponding β-(pyrazol-1-yl)alanine or β-(1,2,4-triazol-1-yl)alanine derivatives, which are known for their biological activities. psu.edu
This methodology offers a straightforward and high-yield route to various non-proteinogenic amino acids from a common, readily available precursor. psu.edursc.org The reaction can also be applied to dipeptides containing the dehydroalanine residue, further expanding the synthetic possibilities. psu.edu
| Precursor | Nucleophile | Product Type |
| Tos(Boc)-∆Ala-OMe | Nitrogen Heterocycles (e.g., Pyrazole) | β-Heterocyclic Alanine Derivatives |
| Tos(Boc)-∆Ala-OMe | Thiols | β-Thio-Substituted Alanine Derivatives |
| Tos(Boc)-∆Ala-OMe | Amines | β-Amino Alanine Derivatives |
| Tos(Boc)-∆Ala-OMe | Carbon Nucleophiles | β-Carbon-Substituted Alanine Derivatives |
Cyclization Reactions to Form Heterocyclic Amino Acid Analogues
The reactivity of the Tos(Boc)-∆Ala-OMe intermediate can be harnessed to construct cyclic amino acid analogues. When carbon nucleophiles, specifically those derived from β-dicarbonyl compounds, react with Tos(Boc)-∆Ala-OMe, the initial Michael addition product can undergo a subsequent spontaneous cyclization. uminho.pt This process involves the elimination of the tosyl group and leads directly to the formation of 5-methyl-2,3-dihydrofuran derivatives. uminho.pt
These furanic amino acids are heterocyclic structures that can be further transformed. For instance, they can be converted into the corresponding pyrrole (B145914) derivatives, which are dehydroproline analogues. uminho.pt This cyclization strategy provides an efficient pathway to conformationally restricted, heterocyclic amino acid analogues from a serine-derived precursor, highlighting the synthetic power of this compound in generating molecular complexity. rsc.orguminho.pt
Table of Mentioned Compounds
| Abbreviation / Common Name | Full Chemical Name |
| This compound | N-(tert-butoxycarbonyl)-O-tosyl-L-serine methyl ester |
| Boc | tert-butoxycarbonyl |
| Tos | p-toluenesulfonyl (Tosyl) |
| OMe | methyl ester |
| Bzl | Benzyl |
| TFA | Trifluoroacetic acid |
| HF | Hydrofluoric acid |
| TFMSA | Trifluoromethanesulfonic acid |
| Boc-Arg(Tos)-OH | Nα-(tert-butoxycarbonyl)-Nω-tosyl-L-arginine |
| Boc-Ser(Bzl)-OH | N-(tert-butoxycarbonyl)-O-benzyl-L-serine |
| ∆Ala | Dehydroalanine |
| Tos(Boc)-∆Ala-OMe | N-(tert-butoxycarbonyl)-N-(p-tolylsulfonyl)-α,β-didehydroalanine methyl ester |
Development of Chiral Scaffolds and Ligands from Serine Derivativesdokumen.pubbocsci.com
The inherent chirality of serine makes its derivatives, such as this compound, valuable starting materials for the synthesis of chiral scaffolds and ligands. These structures are crucial in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule. The development of such auxiliaries from readily available natural sources like amino acids is a significant area of research. dokumen.pub
Synthesis of Amino Acid-Derived Phosphinite Ligandsresearchgate.net
One notable application of serine derivatives is in the synthesis of amino acid-derived phosphinite ligands. researchgate.net These ligands are important in organometallic chemistry and have widespread applications in transition metal-catalyzed asymmetric transformations. rsc.org The synthesis of ligands such as Boc-Ser(OPPh2)-OMe has been reported, starting from commercially available amino acid precursors. researchgate.netrsc.org These phosphinite ligands readily bind to transition metals like palladium(II) and platinum(II) to form metal complexes. researchgate.netrsc.org The electron-withdrawing nature of the P-OR group in phosphinites often results in a stronger metal-phosphorus bond compared to related phosphine (B1218219) ligands. rsc.org
Table 1: Examples of Amino Acid-Derived Phosphinite Ligands
| Ligand Name | Abbreviation |
|---|---|
| Boc-Ser(OPPh2)-OMe | 5 |
| Boc-Thr(OPPh2)-OMe | 6 |
| Boc-Tyr(OPPh2)-OMe | 7 |
| Z-Ser(OPPh2)-OMe | 8 |
This table showcases several amino acid-derived phosphinite ligands that have been synthesized and characterized. researchgate.net
Potential in Asymmetric Catalysis and Chiral Auxiliary Development
Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to induce stereoselectivity. Serine derivatives are well-suited for this role. The development of effective chiral auxiliaries is a key aspect of asymmetric synthesis, enabling the construction of complex chiral molecules. By attaching to a substrate, these auxiliaries can influence the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer. After the desired chiral center is created, the auxiliary can be cleaved and ideally recovered for reuse. The utility of such auxiliaries is demonstrated in various stereoselective transformations, including the formation of carbon-carbon bonds.
Contributions to Medicinal Chemistry and Drug Discovery Researchscimplify.comresearchgate.net
This compound and related serine derivatives are valuable tools in medicinal chemistry and drug discovery. guidechem.compharmaoffer.com They serve as key building blocks in the synthesis of peptides and peptidomimetics, which are classes of molecules with significant therapeutic potential. guidechem.comgoogle.com The stability and compatibility of Boc-protected amino acids with various peptide synthesis protocols make them highly useful in these endeavors. guidechem.com
The ability to synthesize novel peptide and non-peptide structures is crucial for the discovery of new drug candidates. The structural diversity offered by amino acid derivatives allows for the creation of libraries of compounds that can be screened for biological activity. google.com This approach is fundamental to modern drug discovery, aiding in the identification of lead compounds for a wide range of therapeutic targets. pharmaoffer.com
Table 2: Compound Names and Synonyms
| Compound Name | Synonym(s) | CAS Number |
|---|---|---|
| This compound | N-Boc-O-tosyl-L-serine methyl ester, (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate | 56926-94-4 ambeed.compeptide.com |
| Boc-Ser(OPPh2)-OMe | - | - |
| Boc-Thr(OPPh2)-OMe | - | - |
| Boc-Tyr(OPPh2)-OMe | - | - |
| Z-Ser(OPPh2)-OMe | - | - |
| Z-β-Ala-Tyr(OPPh2)-OMe | - | - |
| Boc-Ser-OMe | N-(tert-Butoxycarbonyl)-L-serine methyl ester, Boc-L-serine methyl ester | 2766-43-0 sigmaaldrich.com |
| Boc-NMe-Ile-OMe | - | - |
| N-methylalanine | - | - |
| Fmoc-Ile-OH | - | - |
| Boc-D-Hpg-OH | - | - |
| D-Orn(SES) benzyl ester | - | - |
| D-aThr benzyl ester | - | - |
Analytical Methodologies for Characterization and Mechanistic Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the primary structural confirmation of Boc-Ser(Tos)-OMe, providing direct insight into its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
In ¹H NMR spectroscopy, the chemical shift (δ) of each proton signal corresponds to its specific electronic environment. For this compound, distinct signals are expected for the protons of the tert-butoxycarbonyl (Boc) group, the tosyl (Tos) group, the methyl ester, and the serine backbone. The large singlet from the nine equivalent protons of the Boc group is typically observed in the upfield region (around 1.4 ppm), while the aromatic protons of the tosyl group appear as a characteristic pair of doublets in the downfield region (7.3-7.8 ppm). oregonstate.edusigmaaldrich.com The methyl group of the tosyl moiety gives a singlet at approximately 2.4 ppm. dergipark.org.tr The protons of the serine backbone (α-CH and β-CH₂) and the methyl ester appear in the midfield region (approx. 3.7-4.5 ppm).
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. bhu.ac.in This technique is crucial for confirming the presence of all carbon-containing functional groups, including the carbonyl carbons of the ester and the Boc-protecting group, which resonate at low field (170-185 ppm). libretexts.orghw.ac.uk The distinct chemical shifts for the carbons in the Boc, tosyl, and serine moieties provide definitive structural confirmation. The analysis of ¹³C NMR chemical shifts in various solvents can also offer insights into intramolecular interactions, such as hydrogen bonding. mdpi.com
| Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| Boc Group | ||
| >C(CH₃)₃ | ~1.4 (singlet, 9H) | ~28 (3C), ~80 (quaternary C) |
| C=O | - | ~155 |
| Tosyl Group | ||
| Ar-CH₃ | ~2.4 (singlet, 3H) | ~21 |
| Ar-H | ~7.3 & ~7.8 (doublets, 4H) | ~127-130 (CH), ~133 & ~145 (quaternary C) |
| Serine Backbone | ||
| -O-CH₃ | ~3.7 (singlet, 3H) | ~53 |
| α-CH | ~4.4 (multiplet, 1H) | ~55 |
| β-CH₂ | ~4.2-4.5 (multiplet, 2H) | ~68 |
| Ester Group | ||
| C=O | - | ~170 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for confirming the molecular weight and probing the structure of this compound. With a molecular formula of C₁₆H₂₃NO₇S, its monoisotopic mass is 373.11954 Da. uni.lu Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used to generate the molecular ion, which is often observed as various adducts.
Fragmentation analysis provides further structural confirmation. msu.educhemguide.co.uk The cleavage of the labile Boc group is a characteristic fragmentation pathway, leading to prominent ions corresponding to the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). doaj.org Other significant fragments can arise from the loss of the tosyl group or the methyl ester, allowing for a comprehensive verification of the compound's structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule and its fragments.
| Adduct | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 374.12682 |
| [M+Na]⁺ | 396.10876 |
| [M+NH₄]⁺ | 391.15336 |
| [M+K]⁺ | 412.08270 |
| [M-H]⁻ | 372.11226 |
Data sourced from predicted values. uni.lu
Chromatographic Analysis for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of synthetic reactions involving this compound.
Thin-Layer Chromatography (TLC) in Synthetic Progress Evaluation
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction by separating the components of a reaction mixture. niscpr.res.in In the synthesis or subsequent reaction of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of products. The components are separated based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent system). mdpi.com
The choice of eluent is critical for achieving good separation. For protected amino acids like this compound, common solvent systems include mixtures of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). mdpi.comresearchgate.net After development, the spots can be visualized under UV light (due to the aromatic tosyl group) or by staining with a reagent such as ninhydrin, which can detect any deprotected amine byproducts. blogspot.com The retention factor (Rf) value is a key parameter recorded from the TLC plate. google.com
| Application | Example Solvent System (v/v/v) | Reference |
| Monitoring synthesis of protected amino acids | Dichloromethane-Methanol | mdpi.com |
| Analysis of Z-/Boc-protected amino acid amides | Chloroform:Methanol:Acetic Acid (40:2:1) | researchgate.net |
| Analysis of peptide coupling reactions | Butanol:Acetic Acid:Water (4:1:5) | google.com |
High-Performance Liquid Chromatography (HPLC) for Product Purity and Stereochemical Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the quantitative purity of this compound. Reversed-phase HPLC (RP-HPLC), using a non-polar stationary phase (like C18) and a polar mobile phase (typically a gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid), is most commonly employed. niscpr.res.intandfonline.com Commercial preparations of this compound often specify a purity of >98% as determined by HPLC. medchemexpress.com Typical analysis conditions involve a gradient elution, a flow rate of around 1 mL/min, and UV detection at a wavelength of 220 nm. google.com
Furthermore, HPLC is critical for stereochemical assessment. Since this compound is a chiral molecule, ensuring its enantiomeric purity is vital, especially for peptide synthesis where racemization is a common side reaction. sci-hub.se This can be achieved using a chiral stationary phase (chiral HPLC) or by pre-column derivatization of the amino acid with a chiral reagent (like Marfey's reagent) to form diastereomers that can be separated on a standard achiral column. sci-hub.se
Advanced Structural Elucidation Methods for Derived Compounds
This compound is a building block for more complex molecules, such as peptides containing modified serine residues or dehydroamino acids. mdpi.comoup.comrsc.org The structural elucidation of these derived compounds often requires a combination of advanced analytical techniques.
For instance, the synthesis of peptides containing an O-tosylated serine residue requires confirmation that the tosyl group remains intact and that the peptide bond has formed correctly. This is achieved through a combination of NMR and MS. oup.com In the case of synthesizing dehydroamino acid derivatives via β-elimination from this compound, the formation of the double bond must be confirmed. nih.govuminho.ptresearchgate.net This involves looking for the appearance of vinylic proton signals in the ¹H NMR spectrum and the disappearance of the signals corresponding to the tosyl group. Two-dimensional (2D) NMR experiments, such as NOESY, are invaluable for determining the stereochemistry (Z or E configuration) of the newly formed double bond. nih.gov The full characterization of such novel derivatives is often supported by a suite of techniques including IR spectroscopy, optical rotation measurements, and high-resolution mass spectrometry. dcu.iethieme-connect.de
Kinetic and Mechanistic Studies of this compound Transformations
The primary transformation of N-(tert-Butoxycarbonyl)-O-tosyl-L-serine methyl ester, known as this compound, is a base-catalyzed β-elimination reaction. This process results in the formation of N-Boc-dehydroalanine methyl ester. The presence of the tosylate group, an excellent leaving group, and an acidic α-proton facilitates this conversion, which is central to the synthesis of dehydroamino acids. wikipedia.orgau.dk
Mechanistic investigations, primarily drawing from studies on analogous tosylated serine derivatives, strongly indicate that the transformation proceeds via a concerted, bimolecular (E2) elimination mechanism. uminho.ptmsu.edu This pathway involves a single transition state where a base abstracts the proton on the α-carbon while the C-O bond of the tosylate leaving group cleaves simultaneously, leading to the formation of a carbon-carbon double bond. msu.edulibretexts.org
Key characteristics of this E2 mechanism include:
Concerted Step: The abstraction of the proton and the departure of the leaving group occur in a single, coordinated step. libretexts.org
Stereochemistry: The reaction requires a specific spatial arrangement of the atoms. For maximum efficiency, the proton being abstracted and the tosylate leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°). libretexts.org Research on similar substrates suggests that the bulky groups attached to the nitrogen atom favor a trans E2-elimination, which can lead to high stereoselectivity in related systems. uminho.pt
Kinetics: The reaction exhibits second-order kinetics, meaning the rate is dependent on the concentration of both the substrate, this compound, and the base employed. msu.edu
The rate of the elimination reaction is influenced by several factors:
Base Strength: The use of a strong base is typical for E2 reactions and enhances the reaction rate. au.dklibretexts.org
Leaving Group: The p-toluenesulfonate (tosylate) group is an excellent leaving group due to its ability to stabilize the negative charge that develops as it departs.
Substrate Structure: The electron-withdrawing nature of the adjacent methoxycarbonyl and Boc-amino groups increases the acidity of the α-proton, making it more susceptible to abstraction by a base. numberanalytics.com
While specific kinetic rate constants for this compound are not extensively documented in the literature, studies on closely related compounds provide insight into the reaction conditions and outcomes. For instance, the treatment of N-protected serine derivatives with various bases or reagents reliably yields dehydroalanine (B155165) derivatives. A common method involves the reaction of a serine derivative with tert-butyl pyrocarbonate ((Boc)₂O) and 4-dimethylaminopyridine (B28879) (DMAP), which proceeds through the formation of an intermediate O-tert-butylcarbonate that subsequently undergoes β-elimination. researchgate.netuminho.pt
The table below summarizes findings from transformations of related serine derivatives, illustrating the general conditions and yields for the synthesis of dehydroalanine structures.
| Substrate | Reagents / Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Boc-Ser-OMe | 2.2 eq. (Boc)₂O, 0.1 eq. DMAP, CH₃CN, 3h | Boc-ΔAla(N-Boc)-OMe | 99 | researchgate.net |
| Tos-Ser-OMe | 2.0 eq. (Boc)₂O, DMAP | Tos-ΔAla-OMe | 65 | uminho.pt |
| Z(NO₂)-Ser-OMe | 2.2 eq. (Boc)₂O, 0.1 eq. DMAP, CH₃CN, 3h | Z(NO₂)-ΔAla(N-Boc)-OMe | 98 | uminho.pt |
Future Directions and Emerging Research Challenges
Development of More Efficient and Sustainable Synthetic Routes for Boc-Ser(Tos)-OMe
The pursuit of green chemistry principles is a major driver in modern synthetic chemistry, and the production of this compound is no exception. tu-darmstadt.de Current research is focused on developing synthetic pathways that are not only more efficient in terms of yield and purity but also minimize environmental impact. chemrxiv.org
Key areas of investigation include:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby reducing waste.
Use of Greener Solvents: Replacing traditional, often hazardous, organic solvents with more environmentally benign alternatives such as water or ionic liquids. tu-darmstadt.desci-hub.se The development of water-compatible protecting groups, for instance, could revolutionize peptide synthesis by allowing it to be performed in aqueous media. tu-darmstadt.desci-hub.se
Catalytic Methods: Employing catalysts to lower the activation energy of reactions, enabling them to proceed under milder conditions (lower temperature and pressure) and with greater selectivity.
Mechanochemistry: Utilizing mechanical force, such as ball milling, to drive chemical reactions, often in the absence of bulk solvents. chemrxiv.org This approach has the potential to significantly reduce solvent waste and energy consumption. chemrxiv.org
A comparative look at different protecting group strategies highlights the ongoing evolution towards more sustainable practices in peptide synthesis.
| Protecting Group Strategy | Key Features | Sustainability Considerations |
| Boc-SPPS | Utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for N-terminal protection. peptide.comiris-biotech.de Side-chain protecting groups like Tosyl (Tos) are often employed. peptide.comgoogle.com | Often requires strong, hazardous acids like HF or TFMSA for cleavage, which poses environmental and safety challenges. peptide.comsigmaaldrich.com |
| Fmoc-SPPS | Employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. iris-biotech.de | Generally considered a greener alternative to Boc-SPPS as it avoids the use of strong acids for deprotection. tu-darmstadt.deiris-biotech.de |
| Aqueous SPPS (ASPPS) | A newer approach using water-compatible protecting groups like 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc). tu-darmstadt.desci-hub.se | Enables peptide synthesis in water, significantly reducing the reliance on toxic organic solvents. tu-darmstadt.desci-hub.se |
Exploration of Novel Reactivity and Unexpected Transformations
While this compound is primarily known for its role in peptide synthesis, researchers are actively exploring its potential in other chemical transformations. The presence of multiple reactive sites—the protected amine, the activated hydroxyl group (as a tosylate), and the methyl ester—makes it a candidate for a variety of reactions.
Emerging research in this area includes:
Michael Additions: Utilizing this compound derivatives in Michael addition reactions to form new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of novel β-substituted amino acids. uminho.pt
Cyclization Reactions: Investigating intramolecular reactions to form heterocyclic structures, which are prevalent in many biologically active molecules. For example, derivatives of this compound can be used to synthesize furanic and pyrrole (B145914) amino acids. uminho.pt
Unexpected Transformations: Studying unforeseen reaction pathways and products that can arise under specific conditions. For instance, some reactions have been observed to lead to ring expansions or dehydrative cyclizations. au.dk The study of such unexpected transformations can lead to the discovery of new synthetic methodologies. arkat-usa.org
One notable transformation is the use of this compound in the synthesis of N-(tert-Butoxycarbonyl)-L-diselenocysteine methyl ester, a key intermediate for producing ROS-responsive selenopolypeptide micelles for controlled drug release. pku.edu.cn
Integration into Chemoenzymatic and Biocatalytic Synthesis Strategies
The synergy between chemical and enzymatic (biocatalytic) methods, known as chemoenzymatic synthesis, offers a powerful approach to creating complex molecules with high selectivity and efficiency. acs.org this compound and related serine derivatives are being explored for their compatibility with enzymatic transformations.
Key aspects of this research include:
Enzyme-Catalyzed Reactions: Using enzymes like lipases, esterases, and proteases to selectively modify or deprotect this compound and its derivatives. unipd.itacs.org For example, enzymes can be used for the regioselective acylation or deacylation of the serine hydroxyl group. unipd.it
Protecting Group Manipulation: Developing enzymatic methods for the introduction and removal of protecting groups under mild, environmentally friendly conditions. colab.wsroyalsocietypublishing.org This is a significant area of interest as it can circumvent the need for harsh chemical reagents. acs.org
Synthesis of Polypeptides: A chemoenzymatic polymerization (CEP) of L-serine esters has been developed using papain as a catalyst in an aqueous medium, eliminating the need for side-group protection. nih.gov This represents a significant step towards more sustainable polypeptide synthesis. nih.gov
The integration of biocatalysis into the synthesis and application of this compound holds immense promise for developing more sustainable and selective chemical processes. acs.org
| Enzyme Class | Potential Application with Serine Derivatives | Example |
| Lipases/Esterases | Selective cleavage or formation of ester bonds. unipd.itacs.org | Biocatalytic cleavage of para-acetoxy benzyl (B1604629) ethers. acs.org |
| Proteases (e.g., Papain) | Peptide bond formation and polymerization. unipd.itnih.gov | Chemoenzymatic polymerization of L-serine ethyl ester. nih.gov |
| Serine Hydrolases | Acylation of the serine residue. unipd.itcolab.ws | Penicillin-binding enzymes are a class of serine hydrolases. colab.ws |
Expanding Applications in Advanced Materials Science and Chemical Biology
The unique chemical properties of this compound make it an attractive building block for the creation of advanced materials and tools for chemical biology.
Materials Science:
Polypeptide-Based Biomaterials: this compound is a precursor for synthesizing polypeptides with specific functionalities. For example, it has been used to create selenopolypeptide micelles that are responsive to reactive oxygen species (ROS), which have potential applications in targeted drug delivery. pku.edu.cn
Boron-Containing Materials: The coupling of amino acids with α-aminoboronates can lead to hybrid molecules with applications in materials science. nih.gov
Chemical Biology:
Fluorescent Probes: The serine backbone can be incorporated into fluorescent molecules used for imaging and sensing in biological systems. iipseries.org These probes can be designed to respond to specific environmental changes or chemical reactions. iipseries.org
Activity-Based Probes (ABPs): Boc-protected amino acids can be used in the synthesis of ABPs that target specific enzymes, such as serine proteases. frontiersin.orgnih.gov These probes are valuable tools for studying enzyme function and for drug discovery. frontiersin.orgnih.gov
Peptide-Boronic Acids: These compounds, which can be synthesized from amino acid precursors, have applications as protease inhibitors and covalent ligands in structural biology. nih.gov
Addressing Stereochemical Control and Side Reactions in Complex Chemical Systems
Maintaining stereochemical integrity is paramount in the synthesis of peptides and other chiral molecules. The tosyl group in this compound is a good leaving group, which can sometimes lead to side reactions that compromise stereochemical purity.
Key challenges and research efforts in this area include:
Minimizing Racemization: Developing reaction conditions and strategies that prevent the loss of stereochemical information at the α-carbon of the serine residue. This includes careful selection of coupling reagents, solvents, and temperature.
Controlling Side Reactions: The hydroxyl group of serine, even when protected, can be susceptible to side reactions such as β-elimination, especially under basic conditions. au.dk Research is focused on understanding the mechanisms of these side reactions and developing methods to suppress them. peptide.comsigmaaldrich.com
Orthogonal Protecting Group Strategies: The use of protecting groups that can be removed under different conditions (orthogonality) is crucial for the synthesis of complex peptides. peptide.comiris-biotech.de This allows for the selective deprotection of specific functional groups without affecting others. peptide.com For instance, the Boc group is acid-labile, while the tosyl group is typically removed under different conditions, providing a degree of orthogonality. peptide.comsigmaaldrich.com
The Baylis-Hillman reaction, an aldol-type addition, is an example of a reaction where stereochemical control is a significant challenge. journals.co.za Research into the stereochemical outcomes of such reactions involving serine derivatives is ongoing. journals.co.za
Q & A
Q. What are the standard protocols for synthesizing Boc-Ser(Tos)-OMe, and how can its purity be validated?
- Methodology : this compound is typically synthesized via solution-phase peptide chemistry. The tert-butoxycarbonyl (Boc) and tosyl (Tos) groups protect the amine and hydroxyl functionalities, respectively. A stepwise protocol involves:
- Deprotection : Use TFA (trifluoroacetic acid) for Boc removal under inert conditions.
- Coupling : Activate the carboxyl group with DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) for amide bond formation.
- Characterization : Validate purity via HPLC (≥95% purity threshold) and NMR (¹H/¹³C) to confirm structural integrity. Compare retention times and spectral data with literature values .
- Reproducibility : Document reaction parameters (temperature, solvent, molar ratios) meticulously to align with Beilstein Journal guidelines for experimental reproducibility .
Q. How do researchers address solubility challenges of this compound in common organic solvents?
- Methodology : Solubility is critical for reaction efficiency. Systematic testing in solvents like DCM, DMF, or THF under varying temperatures (0–40°C) is recommended.
- Pre-screening : Use UV-Vis spectroscopy to assess solubility thresholds.
- Co-solvent systems : Introduce co-solvents (e.g., DMSO:THF mixtures) incrementally while monitoring via TLC or LC-MS for precipitation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported coupling efficiencies of this compound in solid-phase synthesis?
- Methodology : Discrepancies in coupling yields (e.g., 60–90% across studies) often stem from side reactions or steric hindrance.
- Controlled variables : Isolate factors like resin type (Wang vs. Rink amide), activation reagents (HATU vs. PyBOP), and reaction time.
- Kinetic analysis : Use real-time FTIR or inline LC-MS to track coupling progress and identify side products (e.g., diketopiperazine formation) .
- Statistical validation : Apply ANOVA to compare yield distributions across ≥3 independent trials, ensuring p < 0.05 for significance .
Q. How can computational modeling predict the stability of this compound under acidic/basic conditions?
- Methodology : Molecular dynamics (MD) simulations and DFT (density functional theory) calculations are employed to model degradation pathways.
Q. What advanced techniques characterize the stereochemical integrity of this compound during prolonged storage?
- Methodology : Racemization risks increase with storage duration and temperature.
- Chiral HPLC : Use a Chirobiotic T column with a polar organic mobile phase (e.g., MeOH:AcOH) to detect D/L-serine contamination.
- Circular dichroism (CD) : Monitor optical activity shifts at 210–230 nm.
- Accelerated aging studies : Store samples at 40°C/75% RH for 6 months, comparing degradation rates via Arrhenius modeling .
Data Analysis and Reporting
Q. How should researchers design tables to present comparative yields of this compound derivatives?
- Guidelines :
- Standardized metrics : Include columns for solvent, temperature, catalyst, yield (%), and purity (HPLC).
- Statistical clarity : Report mean ± SD for triplicate experiments and highlight outliers (e.g., yields <50% in red).
- Avoid redundancy : Do not duplicate data in figures; reference supporting information files for raw spectra .
Q. What frameworks guide hypothesis formulation for studying this compound’s reactivity in novel peptide linkages?
- Framework : Apply the PICO (Population, Intervention, Comparison, Outcome) structure:
- Population : this compound in model tripeptides.
- Intervention : Varying coupling agents (e.g., HATU vs. DIC).
- Comparison : Yield/racemization rates vs. Boc-Ser(tBu)-OMe.
- Outcome : Optimized protocol for sterically hindered residues .
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical data reporting when publishing conflicting results on this compound’s stability?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
